Chiglitazar

Overview

Description

Chiglitazar is an orally administered, non-thiazolidinedione small-molecule agonist of peroxisome proliferator-activated receptors (PPARs) α, δ, and γ. It is developed by Chipscreen Biosciences for the treatment of type 2 diabetes and non-alcoholic steatohepatitis. This compound was approved in China in October 2021 as an adjunct to diet and exercise to improve glycaemic control in adult patients with type 2 diabetes .

Preparation Methods

Chiglitazar is synthesized through a series of chemical reactions involving specific reagents and conditions. The synthetic routes and reaction conditions are proprietary to Chipscreen Biosciences and are not publicly disclosed in detail. it is known that the compound is a configuration-restricted pan-PPAR agonist, which means it can activate all three PPAR subtypes (α, γ, and δ) in moderation .

Chemical Reactions Analysis

Chiglitazar undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound is metabolized predominantly via cytochrome P450 enzymes CYP3A4 and CYP3A5 . Common reagents and conditions used in these reactions include specific enzymes and cofactors that facilitate the metabolic processes. The major products formed from these reactions are metabolites that are excreted from the body .

Scientific Research Applications

Chiglitazar has significant scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is used to treat type 2 diabetes by improving insulin sensitivity and regulating blood glucose levels. In biology, this compound is used to study the roles of PPARs in energy homeostasis, metabolism, inflammation, and cellular differentiation . In chemistry, it serves as a model compound for studying the activation of PPARs and their effects on gene expression .

Mechanism of Action

Chiglitazar exerts its effects by moderately activating three PPAR receptor subtypes (α, γ, and δ), which play different roles in regulating glucose, lipid, and energy metabolism in vivo. It selectively alters the expression of a series of genes associated with insulin sensitivity, targeting insulin resistance, the core pathological mechanism of type 2 diabetes . By preventing the phosphorylation of PPARγ through adipokines and inflammatory cytokines-mediated CDK5 activation, this compound effectively improves insulin sensitivity and glycaemic control .

Comparison with Similar Compounds

Chiglitazar is unique compared to other PPAR agonists due to its ability to activate all three PPAR subtypes in moderation. Similar compounds include thiazolidinediones, which are PPARγ agonists, and other dual or pan-PPAR agonists. this compound’s configuration-restricted binding and phosphorylation inhibition of PPARγ make it distinct in its efficacy and tolerability profile . Other similar compounds include rosiglitazone and pioglitazone, which are thiazolidinediones, and dual PPAR agonists like muraglitazar and tesaglitazar .

Properties

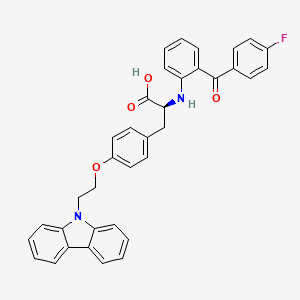

IUPAC Name |

(2S)-3-[4-(2-carbazol-9-ylethoxy)phenyl]-2-[2-(4-fluorobenzoyl)anilino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H29FN2O4/c37-26-17-15-25(16-18-26)35(40)30-9-1-4-10-31(30)38-32(36(41)42)23-24-13-19-27(20-14-24)43-22-21-39-33-11-5-2-7-28(33)29-8-3-6-12-34(29)39/h1-20,32,38H,21-23H2,(H,41,42)/t32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNLWMPLUWMWDMQ-YTTGMZPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2CCOC4=CC=C(C=C4)CC(C(=O)O)NC5=CC=CC=C5C(=O)C6=CC=C(C=C6)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2CCOC4=CC=C(C=C4)C[C@@H](C(=O)O)NC5=CC=CC=C5C(=O)C6=CC=C(C=C6)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H29FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00225352 | |

| Record name | Chiglitazar | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00225352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

572.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

743438-45-1 | |

| Record name | Chiglitazar | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0743438451 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chiglitazar | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00225352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CHIGLITAZAR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E6EJV1J6Y0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-[3-(cyclopropylmethoxy)-3-(2-methylphenyl)azetidin-1-yl]-3-(4-methoxyphenyl)-1-oxopropan-2-yl]-3-(5-methyl-1H-imidazol-4-yl)propanamide](/img/structure/B606562.png)

![(2E)-3-[4-(1-Cyclopropyl-1H-pyrazol-4-yl)-3-pyridinyl]-N-[4-[(3,3-difluoro-1-azetidinyl)methyl]phenyl]-2-propenamide](/img/structure/B606574.png)

![2-chloro-N-[2-[2,2-difluoro-4-[2-(2-hydroxy-5-methylphenyl)ethenyl]-6-methyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl]ethyl]acetamide](/img/structure/B606580.png)